molecular formula C16H21NO2S B2679183 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone CAS No. 1705183-02-3

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone

Cat. No. B2679183
CAS RN: 1705183-02-3
M. Wt: 291.41
InChI Key: SYCASQHTZDKNEW-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the azabicyclooctane family, which has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Scientific Research Applications

Photoprotection Research

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone and its derivatives have potential applications in photoprotection. Studies have shown that similar compounds, such as 5-(alkoxyphenylmethylene)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ones, exhibit significant UV absorption. This suggests their utility as UV sunscreens in cosmetic applications. Notably, specific compounds in this class demonstrated maximum absorption in different UV regions, indicating their potential for broad-spectrum photoprotection. Their skin permeation and phototoxicity were also evaluated, highlighting their safety profile for topical application (Mariani et al., 1998).

Crystallography and Structural Analysis

The compound's derivatives have been extensively studied for their crystal and molecular structures. Such research is vital for understanding the molecular interactions and stability of these compounds. For example, the gold(III) tetrachloride salt of a structurally similar compound, L-cocaine, has been analyzed for its intra-molecular hydrogen bonding and intermolecular contacts, providing insights into its chemical behavior and potential for further modification (Wood, Brettell, & Lalancette, 2007).

Synthetic Chemistry Applications

These compounds play a significant role in synthetic chemistry. They have been used in the synthesis of various pharmacologically active molecules and intermediates. For instance, derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol have shown strong antiarrhythmic and local anesthetic activity, indicating their potential in developing new therapeutic agents (Longobardi, Schenone, & Bondavalli, 1979).

Drug Development and Metabolite Studies

The compound and its derivatives have been utilized in the development of drugs and the study of their active metabolites. For example, research on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor highlights its role in developing targeted cancer therapies (Chen et al., 2010).

properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-20-15-9-12-7-8-13(10-15)17(12)16(18)11-19-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCASQHTZDKNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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